molecular formula C17H14N2O4S B10862864 3-[(2-hydroxyethyl)sulfanyl]-6-nitro-4-phenylquinolin-2(1H)-one

3-[(2-hydroxyethyl)sulfanyl]-6-nitro-4-phenylquinolin-2(1H)-one

Cat. No.: B10862864
M. Wt: 342.4 g/mol
InChI Key: KKIWFCJUIOGEGB-UHFFFAOYSA-N
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Description

3-[(2-hydroxyethyl)sulfanyl]-6-nitro-4-phenylquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a nitro group, a phenyl group, and a hydroxyethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-hydroxyethyl)sulfanyl]-6-nitro-4-phenylquinolin-2(1H)-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroquinoline, phenylboronic acid, and 2-mercaptoethanol.

    Formation of Quinoline Core: The quinoline core is formed through a palladium-catalyzed Suzuki coupling reaction between 2-chloroquinoline and phenylboronic acid.

    Nitration: The nitro group is introduced via nitration of the quinoline core using a mixture of concentrated nitric acid and sulfuric acid.

    Thioether Formation: The hydroxyethylsulfanyl group is introduced by reacting the nitrated quinoline with 2-mercaptoethanol under basic conditions, typically using sodium hydroxide or potassium carbonate as the base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the nitration and thioether formation steps to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-hydroxyethyl)sulfanyl]-6-nitro-4-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2-hydroxyethyl)sulfanyl]-6-nitro-4-phenylquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development. Studies have demonstrated its efficacy in inhibiting the growth of certain bacterial strains and cancer cell lines.

Industry

In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for use in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3-[(2-hydroxyethyl)sulfanyl]-6-nitro-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis. In anticancer applications, it can induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylquinoline: Lacks the nitro and hydroxyethylsulfanyl groups, resulting in different reactivity and applications.

    6-Nitroquinoline: Lacks the phenyl and hydroxyethylsulfanyl groups, affecting its biological activity.

    2-Hydroxyethylsulfanylquinoline: Lacks the nitro and phenyl groups, influencing its chemical properties and applications.

Uniqueness

3-[(2-hydroxyethyl)sulfanyl]-6-nitro-4-phenylquinolin-2(1H)-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent, while the hydroxyethylsulfanyl group provides additional sites for chemical modification.

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

3-(2-hydroxyethylsulfanyl)-6-nitro-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C17H14N2O4S/c20-8-9-24-16-15(11-4-2-1-3-5-11)13-10-12(19(22)23)6-7-14(13)18-17(16)21/h1-7,10,20H,8-9H2,(H,18,21)

InChI Key

KKIWFCJUIOGEGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])SCCO

Origin of Product

United States

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